molecular formula C13H8BrFN2 B8509320 5-bromo-1-(4-fluorophenyl)-1H-indazole

5-bromo-1-(4-fluorophenyl)-1H-indazole

Cat. No.: B8509320
M. Wt: 291.12 g/mol
InChI Key: IKPIZLINBCHNBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-1-(4-fluorophenyl)-1H-indazole is a useful research compound. Its molecular formula is C13H8BrFN2 and its molecular weight is 291.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8BrFN2

Molecular Weight

291.12 g/mol

IUPAC Name

5-bromo-1-(4-fluorophenyl)indazole

InChI

InChI=1S/C13H8BrFN2/c14-10-1-6-13-9(7-10)8-16-17(13)12-4-2-11(15)3-5-12/h1-8H

InChI Key

IKPIZLINBCHNBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=C(C=C3)Br)C=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 30 mL microwave vial was charged with 3.00 g (9.642 mmol) of N-[1-(5-bromo-2-fluorophenyl)meth-(E)-ylidene]-N′-(4-fluorophenyl)hydrazine and 3.14 g (9.64 mmol) of cesium carbonate and 10 mL of DMSO and sealed. The mixture was warmed at 220° C. in the microwave for 15 minutes cooled and opened at room temperature. The mixture was diluted with 10 mL of water and extracted with 20 mL of EtOAc. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo. The residue was absorbed onto silica gel and passed through a silica pad and eluted with 50% EtOAc-hexanes. The partially purified material from the pad was triturated with MeOH, collected by filtration, and dried to afford 2.8 g (99.7%) of 5-bromo-1-(4-fluorophenyl)-1H-indazole. MS m/z 279.11 (MH+).
Name
cesium carbonate
Quantity
3.14 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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